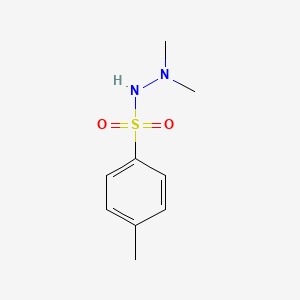
4-Amino-4-ethyl-1Lambda(6)-thiane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-4-ethyl-1Lambda(6)-thiane-1,1-dione: is an organic compound characterized by the presence of an amino group, an ethyl group, and a thiane ring with a sulfone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-ethyl-1Lambda(6)-thiane-1,1-dione typically involves the following steps:
Formation of the Thiane Ring: The thiane ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dihalobutanes with thiol compounds under basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a strong base.
Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.
Oxidation to Sulfone: The final step involves the oxidation of the thiane ring to form the sulfone group, typically using oxidizing agents like hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo further oxidation to form sulfoxides or other higher oxidation states.
Reduction: Reduction reactions can convert the sulfone group back to sulfide or thiol derivatives.
Substitution: The amino and ethyl groups can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, ammonia, amines.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides, thiols.
Substitution Products: Alkylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-4-ethyl-1Lambda(6)-thiane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Amino-4-ethyl-1Lambda(6)-thiane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The specific pathways and targets depend on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-4-methyl-1Lambda(6)-thiane-1,1-dione: Similar structure with a methyl group instead of an ethyl group.
4-Amino-4-propyl-1Lambda(6)-thiane-1,1-dione: Similar structure with a propyl group instead of an ethyl group.
4-Amino-4-ethyl-1Lambda(6)-thiane-1,1-dioxide: Similar structure with an additional oxygen atom.
Uniqueness
4-Amino-4-ethyl-1Lambda(6)-thiane-1,1-dione is unique due to its specific combination of functional groups and the presence of an ethyl group, which can influence its chemical reactivity and biological activity compared to its analogs.
Eigenschaften
IUPAC Name |
4-ethyl-1,1-dioxothian-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-2-7(8)3-5-11(9,10)6-4-7/h2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHITMOYUMVXHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCS(=O)(=O)CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-[(furan-2-yl)methyl]-6-({[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2519846.png)
![2,2,2-trichloro-1-[1-methyl-4-(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]ethan-1-one hydrobromide](/img/structure/B2519850.png)




![2-[(E)-2-(2-nitrophenyl)vinyl]quinoline](/img/structure/B2519860.png)


